
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline, also known as TFEDA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用機序
The mechanism of action of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline involves the formation of a covalent bond between the electrophilic carbonyl group of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline and the nucleophilic group of the target biomolecule. This covalent bond formation can lead to the modification of the target biomolecule, which can alter its function and/or stability. The specificity of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline towards certain nucleophiles has been studied extensively, and this specificity can be exploited to selectively modify specific biomolecules.
Biochemical and Physiological Effects:
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has been shown to have a variety of biochemical and physiological effects. It can modify specific amino acid residues in proteins, leading to changes in protein function and/or stability. 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has been shown to have anti-inflammatory effects, which may have therapeutic potential.
実験室実験の利点と制限
One of the main advantages of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is its high reactivity towards nucleophiles, which makes it a powerful tool for the modification of specific biomolecules. Additionally, 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the main limitations of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is its potential toxicity, which can limit its use in certain experiments. Additionally, the specificity of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline towards certain nucleophiles can limit its utility in certain applications.
将来の方向性
There are several potential future directions for the use of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline in scientific research. One potential direction is the development of new chemical probes and sensors that can detect specific biomolecules in complex biological samples. Another potential direction is the use of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline in the development of new therapeutics that target specific biomolecules. Additionally, the development of new synthetic methods for 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline and its derivatives may lead to the discovery of new applications for this compound.
合成法
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is synthesized using a multi-step process that involves the reaction of 2-nitroaniline with trifluoroacetic anhydride, followed by the reaction of the resulting compound with trifluoromethanesulfonic anhydride. The final product is purified using a column chromatography technique. This synthesis method has been optimized to produce high yields of pure 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline.
科学的研究の応用
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline has been used extensively in scientific research due to its unique properties. It is a potent electrophilic reagent that can react with a variety of nucleophiles, including amino acids, peptides, and proteins. This reactivity has been utilized in the development of various chemical probes and sensors that can detect specific biomolecules in complex biological samples.
特性
IUPAC Name |
2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O4S/c10-8(11,12)4-16-6-2-1-5(3-7(6)17(18)19)22(20,21)9(13,14)15/h1-3,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHUTYZCDPAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)
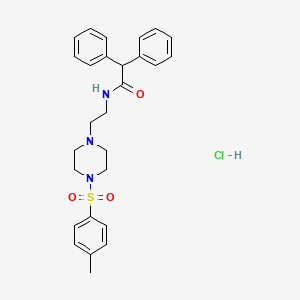

![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)
![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)
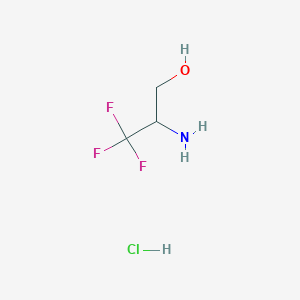
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)
![(E)-4-(Dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide](/img/structure/B2911783.png)
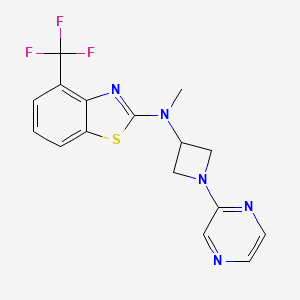
![2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide](/img/structure/B2911788.png)
![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
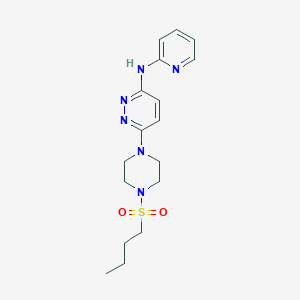
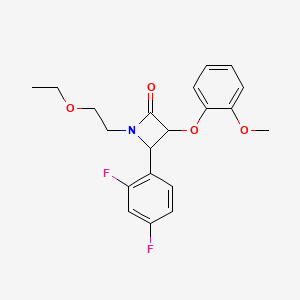
![3-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2911795.png)